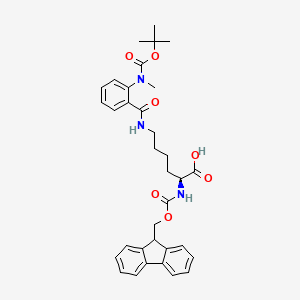

Fmoc-Lys(N-Me-Abz-Boc)-OH

説明

Significance of Precision Fluorometric Tools in Enzymatic Activity Monitoring

The study of enzyme kinetics and activity is fundamental to understanding cellular processes, disease mechanisms, and for the discovery of new therapeutic agents. numberanalytics.comnih.gov Fluorometric assays have emerged as indispensable tools in this field, offering exceptional sensitivity, specificity, and the capacity for real-time monitoring. nih.govnumberanalytics.commdpi.comresearchgate.net Unlike traditional methods that can be time-consuming and laborious, fluorescence-based techniques can detect minute concentrations of molecules, making them ideal for studying enzymatic reactions with low substrate levels. numberanalytics.comthno.org These methods rely on the use of fluorogenic probes, which are molecules designed to exhibit a change in their fluorescent properties upon interaction with a specific enzyme. biorxiv.org This change, often an increase in fluorescence intensity, provides a direct and continuous measure of enzyme activity. patsnap.com The high sensitivity of fluorescence spectroscopy allows for the precise monitoring of even subtle changes in enzyme activity, providing valuable insights into reaction kinetics and inhibition. patsnap.com

Theoretical Foundations of Förster Resonance Energy Transfer (FRET) in Protease Mechanistic Studies

Förster Resonance Energy Transfer (FRET) is a powerful photophysical phenomenon that has been widely adopted for studying molecular interactions, including enzyme-substrate dynamics. nih.govencyclopedia.pub FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a quencher). thno.orgbachem.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. thno.org

In the context of protease studies, FRET-based probes are ingeniously designed. A peptide sequence that is a known substrate for a specific protease is synthesized and labeled with a FRET donor at one end and an acceptor at the other. acs.org In the intact probe, the proximity of the donor and acceptor allows for efficient FRET, resulting in quenched donor fluorescence and, in some cases, acceptor emission. bachem.comscielo.br When the protease cleaves the peptide substrate, the donor and acceptor are separated, disrupting FRET. acs.org This disruption leads to a measurable increase in the donor's fluorescence and a decrease in the acceptor's emission, providing a direct and real-time signal of proteolytic activity. scielo.brresearchgate.net This technique allows for the continuous monitoring of enzyme kinetics and is significantly more sensitive and less cumbersome than many traditional assay methods. scielo.br

Strategic Design Rationale for Lysine-Derived Building Blocks in Contemporary Fluorogenic Probe Development

Lysine (B10760008), with its versatile side-chain amino group, plays a crucial role in the design of sophisticated fluorogenic probes. rsc.org This side chain provides a convenient and reactive handle for the attachment of various functional groups, including fluorophores and quenchers, without significantly disrupting the peptide backbone's interaction with the target enzyme. bachem.compnas.org The ability to selectively modify the lysine side chain allows for the precise positioning of the FRET donor or acceptor within the probe. pnas.org

Furthermore, the inherent properties of lysine can be exploited. For instance, the positive charge on the protonated ε-amino group under physiological conditions can influence the probe's solubility and interaction with the enzyme's active site. researchgate.net By using protecting groups on the lysine side chain, chemists can control its reactivity during peptide synthesis and deprotect it at the desired stage to introduce the necessary reporters. pnas.org This strategic use of lysine derivatives is fundamental to creating a diverse array of FRET probes tailored for specific proteases and research questions. nih.gov

Historical Context and Evolution of Substrate-Based Enzymatic Assays

The measurement of enzyme activity has a history spanning over a century, evolving from simple colorimetric assays to the highly sophisticated techniques used today. numberanalytics.comresearchgate.net Early methods often relied on measuring the disappearance of a substrate or the appearance of a product using spectrophotometry. numberanalytics.com While groundbreaking for their time, these assays often lacked the sensitivity and real-time capabilities of modern methods. scielo.br

The development of radiolabeled substrates offered increased sensitivity but came with the inherent challenges and safety concerns of working with radioactive materials. scielo.br A significant leap forward came with the introduction of fluorometric and FRET-based assays. numberanalytics.comscielo.br The ability to synthesize custom peptide substrates and label them with specific fluorophores revolutionized the field. nih.gov This evolution was further accelerated by advancements in automated high-throughput screening technologies, allowing for the rapid testing of large libraries of compounds for their effects on enzyme activity. numberanalytics.com The journey from early observations of enzymatic conversions to the precise, real-time measurements afforded by probes like Fmoc-Lys(N-Me-Abz-Boc)-OH underscores the continuous drive for greater precision and understanding in biochemical research.

Detailed Research Findings on Fmoc-Lys(N-Me-Abz-Boc)-OH

While a comprehensive body of research focusing solely on Fmoc-Lys(N-Me-Abz-Boc)-OH is not extensively available, its constituent parts provide significant insight into its function and application. The compound is a sophisticated building block for solid-phase peptide synthesis (SPPS), designed to incorporate a fluorophore and a quencher-attachment point into a peptide sequence.

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the lysine, essential for stepwise peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino group of the anthraniloyl (Abz) moiety, which is acid-labile.

The core of its functionality lies in the N-Me-Abz (N-methyl-2-aminobenzoyl) group. The 2-aminobenzoyl (Abz) group is a well-known fluorophore used in FRET-based protease assays. bachem.combachem.comformulationbio.com The N-methylation of the Abz group in N-Me-Abz substrates can shift the excitation and emission wavelengths. For N-Me-Abz, the excitation is typically in the range of 340-360 nm, with emission detected at 440-450 nm. bachem.combachem.com This fluorophore is commonly paired with a quencher like Dnp (2,4-dinitrophenyl). bachem.combachem.com

The lysine side chain in this compound is derivatized with the N-Me-Abz-Boc moiety. This strategic placement allows for the incorporation of the fluorophore into the peptide sequence. The Boc protecting group on the Abz nitrogen can be removed during the final acid cleavage step of peptide synthesis.

The following table summarizes the properties of the key chemical groups in Fmoc-Lys(N-Me-Abz-Boc)-OH:

| Chemical Group | Function | Key Properties |

| Fmoc | α-Amino protecting group | Base-labile; enables stepwise peptide synthesis. |

| Lysine | Amino acid backbone | Provides a side-chain for fluorophore attachment. |

| N-Me-Abz | Fluorophore | Excitation: ~340-360 nm, Emission: ~440-450 nm. bachem.combachem.com |

| Boc | Protecting group for Abz | Acid-labile; removed during final cleavage. |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O7/c1-34(2,3)44-33(42)37(4)29-19-10-9-17-26(29)30(38)35-20-12-11-18-28(31(39)40)36-32(41)43-21-27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h5-10,13-17,19,27-28H,11-12,18,20-21H2,1-4H3,(H,35,38)(H,36,41)(H,39,40)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKHWDVZCOIJQI-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Engineering of Fmoc Lys N Me Abz Boc Oh

Convergent and Linear Synthesis Pathways for Fmoc-Lys(N-Me-Abz-Boc)-OH

The synthesis of Fmoc-Lys(N-Me-Abz-Boc)-OH can be approached through both linear and convergent strategies, each relying on precise control of protecting groups and reaction conditions to achieve the desired structure. A linear approach involves the sequential modification of the lysine (B10760008) side chain after the initial protection of the α-amino group. A convergent strategy, in contrast, would involve preparing the complex N-Me-Abz-Boc side-chain moiety separately before attaching it to the lysine backbone.

Orthogonal Protecting Group Chemistry for Lysine Side-Chain Functionalization

The synthesis of complex lysine derivatives like Fmoc-Lys(N-Me-Abz-Boc)-OH is fundamentally dependent on the concept of orthogonal protection. nih.gov This strategy allows for the selective removal of one protecting group in the presence of others, enabling specific modifications at different sites of the molecule. acs.org In this context, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS). asm.orgcreative-peptides.com The side-chain (Nε) amino group requires a series of modifications, necessitating temporary and permanent protecting groups that are stable to the Fmoc-deprotection conditions (typically piperidine). iris-biotech.depeptide.com

A plausible synthetic route begins with Nα-Fmoc-L-lysine. The ε-amino group is then subjected to a sequence of reactions. To introduce both a methyl and a Boc-protected aminobenzoyl group, a multi-step process is required. Various protecting groups can be employed on the ε-amino group that are orthogonal to the Fmoc group, such as the acid-labile tert-butyloxycarbonyl (Boc), the mildly acid-labile 4-methoxytrityl (Mmt) or monomethoxytrityl (Mtt), and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or N-isobutyryl-N-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)amino (ivDde). iris-biotech.desigmaaldrich.comnbinno.com The choice of orthogonal group is critical for directing the sequence of side-chain modifications.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid (TFA), Hydrogenolysis, Hydrazine |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base (Piperidine), Hydrogenolysis |

| 4-Methoxytrityl | Mmt | Mild Acid (e.g., 1% TFA in DCM) | Base (Piperidine), Strong Acid (TFA) |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Phenylsilane | Acid (TFA), Base (Piperidine) |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid (TFA), Base (Piperidine) |

This table summarizes common orthogonal protecting groups used in peptide synthesis, highlighting their distinct removal conditions which allow for selective deprotection.

Regioselective Introduction of the N-Methyl-o-Aminobenzoyl (N-Me-Abz) Moiety

The regioselective functionalization of the lysine side chain to introduce the N-Methyl-o-aminobenzoyl (N-Me-Abz) group is the most complex step in the synthesis. With the Nα-amino group protected by Fmoc, all reactions are directed to the Nε-position.

A likely pathway involves two key steps: N-methylation and N-acylation.

N-methylation : Reductive amination is a common method for the selective methylation of primary amines. researchgate.net Starting with Nα-Fmoc-lysine, the ε-amino group can be monomethylated. A two-step, one-pot procedure involving reductive benzylation followed by reductive methylation can be employed. researchgate.net Alternatively, direct reductive methylation using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) can yield the Nε-methylated lysine, though careful control of stoichiometry is needed to minimize dimethylation. researchgate.netresearchgate.net

N-acylation : Following methylation, the secondary amine on the side chain is acylated with an activated form of 2-aminobenzoic acid (anthranilic acid). To prevent polymerization or side reactions, the amino group of the 2-aminobenzoic acid must itself be protected, typically with a Boc group, yielding N-Boc-2-aminobenzoic acid. This acid would be activated using standard coupling agents (e.g., DCC/NHS, HBTU) and reacted with the Nε-methyl-lysine derivative to form the amide bond. A related compound, Nα-Fmoc-Nε-(Boc-2-aminobenzoyl)-L-lysine, which lacks the N-methyl group, is commercially available and serves as a key building block in peptide chemistry, indicating the viability of this acylation strategy. chemimpex.com

Finally, the Boc group on the aminobenzoyl moiety is installed to yield the target compound, Fmoc-Lys(N-Me-Abz-Boc)-OH. This final protecting group allows for selective deprotection at a later stage, potentially to attach other molecules or to act as a fluorescent quencher pair with the Abz group.

Stereoselective Synthesis and Diastereomeric Control Strategies

Maintaining the stereochemical integrity of the α-carbon is paramount throughout the synthesis. The starting material must be enantiomerically pure L-lysine. The primary risk of racemization occurs during the activation of the carboxyl group for coupling reactions. bachem.com

To mitigate this risk, several strategies are employed:

Use of Additives : Coupling reagents are almost always used with additives such as 1-hydroxybenzotriazole (HOBt) or its safer and often more effective aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (Oxyma Pure). bachem.com These additives act as activated ester intermediates, which are less prone to racemization than other intermediates like oxazolones.

Choice of Coupling Reagent : While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective, phosphonium and aminium/uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HATU, and HBTU are often preferred as they can lead to faster coupling times and lower rates of racemization, especially when used with HOAt or Oxyma Pure. bachem.comnih.gov

Reaction Conditions : Minimizing reaction times, using non-polar solvents where possible, and avoiding strong bases during the coupling step can further suppress epimerization.

All synthetic steps involving the chiral center must be performed under conditions known to preserve stereochemistry to ensure the final product is the desired L-isomer.

Integration of Fmoc-Lys(N-Me-Abz-Boc)-OH into Peptide and Peptidomimetic Scaffolds

Once synthesized, this complex amino acid derivative can be incorporated into larger molecules using standard peptide synthesis techniques, although its bulky and N-methylated nature presents specific challenges.

Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporation

Fmoc-Lys(N-Me-Abz-Boc)-OH is designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). asm.org The general SPPS cycle involves anchoring the first amino acid to a solid support (resin), followed by iterative cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid. creative-peptides.comnih.gov

Incorporating a sterically hindered and N-methylated amino acid like Fmoc-Lys(N-Me-Abz-Boc)-OH requires optimization of the coupling step.

Coupling Reagents : The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance. nih.govpeptide.com High-reactivity coupling reagents are necessary to achieve efficient acylation. Uronium/aminium reagents like HATU, HCTU, and COMU are particularly effective. bachem.comresearchgate.net Phosphonium reagents such as PyAOP and PyBrOP have also shown success in coupling sterically hindered residues. nih.govpeptide.com

Reaction Time and Monitoring : Extended coupling times or "double coupling" (repeating the coupling step) may be necessary to ensure the reaction goes to completion. gyrosproteintechnologies.com Monitoring the reaction is crucial. The standard ninhydrin (Kaiser) test is ineffective for secondary amines (like the N-terminus after coupling to an N-methylated residue), so alternative tests like the isatin or chloranil test must be used. peptide.com

Solvents and Temperature : Using solvents that minimize peptide aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) as a co-solvent, can improve coupling efficiency. creative-peptides.comnih.gov Performing the coupling at elevated temperatures (e.g., using microwave-assisted SPPS) can also significantly enhance the reaction rate and yield. kohan.com.tw

Solution-Phase Coupling Techniques and Reaction Condition Optimization

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains valuable, especially for large-scale production or the synthesis of short peptide fragments. rsc.orgnih.gov Incorporating Fmoc-Lys(N-Me-Abz-Boc)-OH in solution requires careful optimization of reaction conditions to ensure high yield and purity while preventing side reactions.

Spectroscopic Principles and Mechanistic Elucidation of Fmoc Lys N Me Abz Boc Oh Based Fret Systems

Photophysical Characteristics of the N-Me-Abz Fluorophore and Quencher Selection

The selection of an appropriate fluorophore and quencher pair is critical for the development of a sensitive and reliable FRET assay. numberanalytics.com The photophysical properties of the N-Me-Abz fluorophore make it a suitable donor in many FRET applications.

The rational design of a FRET pair involves selecting a donor and acceptor with specific spectral properties to ensure efficient energy transfer. numberanalytics.com A key requirement is that the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. interchim.frcpcscientific.com For the N-Me-Abz fluorophore, which typically has an excitation wavelength in the range of 340-360 nm and an emission wavelength around 440-450 nm, the 2,4-Dinitrophenyl (Dnp) group is a commonly used and effective quencher. bachem.combachem.comqyaobio.com The Dnp group can accept the energy transferred from the excited N-Me-Abz, preventing the N-Me-Abz from emitting fluorescence. interchim.frnsf.gov

Other factors to consider in the design of FRET pairs include the quantum yield of the donor and the photostability of both the donor and acceptor. numberanalytics.com A high quantum yield for the donor ensures that a significant amount of the absorbed energy is available for transfer, while good photostability prevents degradation of the fluorophores during the experiment. numberanalytics.com

The efficiency of FRET is quantified by the Förster distance (R₀), which is the distance at which 50% of the excitation energy of the donor is transferred to the acceptor. interchim.frbachem.comevidentscientific.com The R₀ value is characteristic of a specific donor-acceptor pair and is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. evidentscientific.com

The spectral overlap is quantified by the overlap integral, J(λ). A larger overlap integral results in a larger Förster distance and, consequently, more efficient energy transfer over a greater distance. evidentscientific.com The Förster distance can be calculated using the following equation:

R₀⁶ = 8.79 × 10⁻⁵ * J(λ) * QY * n⁻⁴ * κ²

Where:

J(λ) is the spectral overlap integral.

QY is the fluorescence quantum yield of the donor in the absence of the acceptor.

n is the refractive index of the medium.

κ² is the orientation factor, which accounts for the relative orientation of the donor and acceptor transition dipoles.

Careful consideration of these parameters is essential for designing FRET probes with optimal sensitivity for detecting specific molecular interactions.

Quantitative Analysis of Enzyme-Substrate Interactions via FRET Modulations

FRET-based assays provide a powerful platform for the quantitative analysis of enzyme kinetics. By monitoring the change in fluorescence as an enzyme cleaves a FRET-labeled substrate, researchers can gain insights into the enzyme's activity and mechanism.

In a typical FRET-based protease assay, a peptide substrate is synthesized with a donor fluorophore (like N-Me-Abz) and a quencher (like Dnp) on opposite sides of the enzymatic cleavage site. nsf.gov In the intact substrate, the donor and quencher are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence. nsf.gov When a protease cleaves the peptide bond, the donor and quencher are separated, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence emission. nsf.govjove.com This increase in fluorescence can be monitored in real-time using a fluorometer, providing a direct measure of the rate of substrate cleavage. nsf.gov

This real-time monitoring allows for the continuous measurement of enzymatic activity, offering advantages over endpoint assays. jove.com It enables the study of the initial rates of reaction and can provide detailed information about the enzyme's behavior over time.

The data obtained from real-time FRET assays can be used to determine key enzymatic kinetic parameters, including the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic rate constant (k_cat). jove.commdpi.comucr.edu

K_m : The Michaelis constant represents the substrate concentration at which the reaction rate is half of V_max. It is a measure of the affinity of the enzyme for its substrate.

V_max : The maximum velocity is the rate of the reaction when the enzyme is saturated with substrate.

k_cat : The catalytic constant, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated. Fitting this data to the Michaelis-Menten equation allows for the determination of K_m and V_max. From V_max and the known enzyme concentration, k_cat can be calculated (k_cat = V_max / [E]). The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. avestia.com

| Kinetic Parameter | Description |

| K_m | Substrate concentration at which the reaction rate is half of V_max. |

| V_max | The maximum rate of reaction when the enzyme is saturated with substrate. |

| k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. |

| k_cat/K_m | A measure of the enzyme's catalytic efficiency. |

Spectroscopic Techniques for Signal Acquisition and Data Interpretation

A variety of spectroscopic techniques can be employed to acquire and interpret the signals generated in FRET-based assays. The choice of technique often depends on the specific experimental requirements and the available instrumentation.

Commonly used techniques include:

Spectrofluorometry : This is a fundamental technique used to measure the fluorescence emission of a sample. numberanalytics.com In a FRET assay, a spectrofluorometer is used to excite the donor fluorophore and measure the resulting emission from both the donor and the acceptor. By monitoring the changes in these emission intensities over time, the progress of the enzymatic reaction can be followed. numberanalytics.comnsf.gov

Fluorescence Microscopy : FRET microscopy allows for the visualization of molecular interactions within living cells. numberanalytics.com Techniques such as sensitized emission and acceptor photobleaching can be used to measure FRET efficiency and map the spatial distribution of enzyme activity. fsu.edumicroscopyu.com

Spectral Imaging FRET : This technique involves acquiring the entire emission spectrum of the donor and acceptor simultaneously. fsu.edumicroscopyu.com By using linear unmixing algorithms, the individual contributions of the donor, acceptor, and FRET signals can be separated, allowing for a more accurate determination of FRET efficiency and reducing artifacts such as spectral bleed-through. fsu.edu

Fluorescence Lifetime Imaging Microscopy (FLIM) : FLIM measures the fluorescence lifetime of the donor fluorophore, which is the average time the molecule spends in the excited state before returning to the ground state. fsu.edu In the presence of an acceptor, the donor's fluorescence lifetime is shortened due to the additional non-radiative energy transfer pathway. FLIM is a robust method for measuring FRET as it is independent of fluorophore concentration and less susceptible to artifacts like photobleaching and spectral bleed-through. fsu.edu

Data interpretation often involves correcting for background fluorescence and spectral bleed-through, which is the direct excitation of the acceptor by the donor's excitation light or the detection of donor emission in the acceptor channel. fsu.edu Various correction methods and mathematical algorithms have been developed to ensure the accurate quantification of FRET signals and the reliable determination of kinetic parameters. mdpi.comresearchgate.net

Fluorescence Intensity Measurement and Quantum Yield Analysis

The fluorescence intensity of a fluorophore is a measure of the number of photons emitted per unit time. It is directly proportional to several factors, including the intensity of the excitation light, the molar extinction coefficient of the fluorophore at the excitation wavelength, and its fluorescence quantum yield (ΦF). nih.gov The quantum yield is a critical photophysical parameter defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov It represents the intrinsic efficiency of the fluorescence process, competing against non-radiative decay pathways such as internal conversion and intersystem crossing.

The N-Me-Abz fluorophore, a derivative of anthranilic acid, is known to be highly sensitive to its local environment. Its fluorescence quantum yield can change significantly with alterations in solvent polarity, viscosity, and the formation of molecular interactions. nih.govacs.orgbiospace.com In aqueous solutions, the quantum yield of N-methylanthraniloyl derivatives is moderate, typically in the range of 0.12 to 0.24. biospace.comresearchgate.netlabscoop.com However, when transferred to a nonpolar, aprotic environment like N,N-dimethylformamide or upon binding to a protein's hydrophobic pocket, the quantum yield can increase dramatically, with reported values as high as 0.83-0.93. acs.orgresearchgate.net This solvatochromic behavior is a powerful feature, as changes in fluorescence intensity and quantum yield can be used to report on events such as peptide folding, protein-ligand binding, or membrane insertion. nih.govacs.org

The table below presents representative data on how the quantum yield of anthraniloyl derivatives varies with the chemical environment, illustrating the fluorophore's sensitivity.

Table 1: Environmental Sensitivity of Anthraniloyl Fluorophore Quantum Yield

| Fluorophore System | Environment | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| N-Methylanthraniloyl Nucleotide | Aqueous Solution | 0.12 - 0.24 | researchgate.net |

| N-Methylanthraniloyl Nucleotide | N,N-Dimethylformamide | 0.83 - 0.93 | researchgate.net |

| Mant-ATP | Aqueous Solution (TE Buffer) | 0.2 | biospace.comlabscoop.com |

| Anthraniloyl-Peptide | Not Specified | 0.358 | nih.gov |

| Aminobenzamide Cysteine (ABZ Cys) | Phosphate Buffer | Quenched vs. parent compounds | nih.gov |

Time-Resolved Fluorescence Anisotropy for Conformational Dynamics

Time-resolved fluorescence anisotropy is a sophisticated technique used to probe the rotational motion and conformational dynamics of molecules on the picosecond-to-nanosecond timescale. bose.res.inhoriba.com The method relies on exciting a sample with vertically polarized light and then measuring the time-resolved decay of the fluorescence emission polarized both parallel (I∥(t)) and perpendicular (I⊥(t)) to the initial excitation pulse. The fluorescence anisotropy, r(t), is calculated from these intensity decays. horiba.com

The anisotropy decay provides information about the size, shape, and flexibility of the fluorescently labeled molecule. horiba.comnih.gov For a fluorophore like the N-Me-Abz group attached to a peptide, the anisotropy decay is often complex and can be described by a multi-exponential function. The decay constants, known as rotational correlation times (τrot), correspond to different modes of motion. bose.res.inumh.es

For instance, a fast component of the decay may report on the rapid local motion of the fluorophore relative to its attachment point on the peptide backbone. umh.es Slower components typically reflect larger-scale motions, such as the segmental flexibility of the peptide chain or the global tumbling of the entire peptide-protein complex. bose.res.in The initial anisotropy (r0) provides information about the angle between the absorption and emission transition dipoles, while any non-zero anisotropy remaining at long times (residual anisotropy, r∞) indicates that the rotational motion of the probe is restricted, as would be the case for a peptide bound to a large protein or embedded within a lipid membrane. nih.govumh.es

Studies on peptides and proteins using covalently attached aromatic probes like anthraniloyl have successfully used this technique to correlate active site dynamics with enzymatic activity and to characterize the insertion and diffusion of peptides within membranes. bose.res.inumh.es The analysis of the anisotropy decay can yield parameters such as rotational correlation times and order parameters, which quantify the speed and spatial restriction of molecular motions, respectively.

The table below provides a hypothetical, yet representative, set of parameters that could be obtained from a time-resolved fluorescence anisotropy study of a peptide labeled with an N-Me-Abz derivative, illustrating how different motional modes are distinguished.

Table 2: Representative Time-Resolved Fluorescence Anisotropy Decay Parameters for a Labeled Peptide

| Parameter | Description | Typical Value | Reference Context |

|---|---|---|---|

| τrot,1 (fast) | Rotational correlation time for local probe motion. | 0.1 - 1 ns | umh.es |

| τrot,2 (slow) | Rotational correlation time for segmental or global motion. | 3 - 20 ns | bose.res.inumh.es |

| β1 | Amplitude associated with the fast decay component. | 0.4 - 0.6 | umh.es |

| β2 | Amplitude associated with the slow decay component. | 0.1 - 0.3 | umh.es |

| r∞ | Residual anisotropy indicating restricted motion. | 0.05 - 0.2 | nih.govumh.es |

Applications of Fmoc Lys N Me Abz Boc Oh Derived Probes in Enzyme Research and Assay Development

Characterization of Protease Substrate Specificity and Activity Profiling

Probes synthesized using Fmoc-Lys(N-Me-Abz-Boc)-OH are particularly well-suited for characterizing the substrate specificity and activity of proteases. These probes are typically designed as fluorescence resonance energy transfer (FRET) substrates. In a FRET peptide, the fluorescent N-Me-Abz group (N-methyl-2-aminobenzoyl) acts as a donor fluorophore, and its fluorescence is internally quenched by a suitable acceptor group, such as a 3-nitrotyrosine (B3424624) (nY) or dinitrophenyl (Dnp) residue, placed elsewhere in the peptide sequence. mdpi.comnih.govchemistrycongresses.ch Proteolytic cleavage of the peptide backbone between the donor and quencher results in an increase in fluorescence, providing a direct measure of enzyme activity. chemistrycongresses.ch

Profiling of Endogenous Proteases in Biological Extracts

A significant application of these FRET probes is the profiling of endogenous protease activity within complex biological samples, such as cell lysates or tissue extracts. By incubating a specific FRET substrate with a biological extract, researchers can detect the activity of proteases capable of cleaving that particular sequence. The increase in fluorescence over time provides a quantitative measure of the total activity of proteases recognizing that substrate within the extract. This method allows for the rapid assessment of changes in protease activity under different physiological or pathological conditions.

High-Throughput Screening (HTS) Methodologies for Enzyme Inhibitor Discovery

The fluorescence-based nature of assays using N-Me-Abz-derived probes makes them highly amenable to high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. uvic.canih.gov HTS campaigns often rely on the continuous monitoring of fluorescence, which is a hallmark of FRET-based assays. nih.gov In a typical HTS setup, a library of potential inhibitor compounds is screened by measuring their ability to reduce the rate of fluorescence increase when a protease is incubated with its corresponding FRET substrate. The robustness and sensitivity of this method allow for the rapid screening of thousands of compounds, identifying "hits" that can be further developed into potent and selective inhibitors. nih.gov

| Assay Component | Function in HTS | Relevant Compounds |

| Enzyme | Target for inhibition | Proteases (e.g., MMPs, Caspases) |

| FRET Substrate | Reporter of enzyme activity | Peptides containing N-Me-Abz/Quencher pair |

| Compound Library | Source of potential inhibitors | Small molecules, natural products |

| Microplate Reader | High-throughput fluorescence detection | Standard laboratory equipment |

Identification and Validation of Novel Proteolytic Targets

Combinatorial libraries of FRET peptides can be created to identify the substrate preferences of a particular protease. researchgate.net By systematically varying the amino acid sequence of the peptide probe, researchers can determine the optimal cleavage sequence for a given enzyme. This information is crucial for designing highly specific substrates and inhibitors. Furthermore, once a potential proteolytic target is identified, specific FRET probes can be synthesized to validate its activity and investigate its biological function. For instance, a probe designed based on a putative cleavage site in a protein of interest can be used to confirm that a specific protease is responsible for its processing in a biological system.

Investigation of Enzymatic Pathways in Defined Biochemical Systems

In addition to their use in complex biological extracts, probes derived from Fmoc-Lys(N-Me-Abz-Boc)-OH are invaluable tools for studying enzymatic pathways in reconstituted, defined biochemical systems. This allows for a more detailed investigation of enzyme function and regulation, free from the complexities of the cellular environment.

Dissection of Proteolytic Cascades in vitro

Many important biological processes, such as blood coagulation and apoptosis, are regulated by complex proteolytic cascades, where the activation of one protease leads to the activation of another in a sequential manner. FRET substrates provide a means to dissect these cascades in vitro. By using a panel of substrates with different specificities, researchers can monitor the activity of individual proteases within the cascade over time. This allows for the elucidation of the order of enzyme activation and the identification of key regulatory steps.

| Step in Cascade | Enzyme | Monitoring Method |

| Initiation | Initiator Protease | Cleavage of specific F-1 FRET substrate |

| Amplification | Downstream Protease 1 | Cleavage of specific F-2 FRET substrate |

| Execution | Effector Protease | Cleavage of specific F-3 FRET substrate |

Studies on Enzyme Regulation and Activation Mechanisms

The activity of proteases is often tightly regulated by various mechanisms, including allosteric regulation, cofactor binding, and post-translational modifications. FRET-based assays are highly suited for studying these regulatory mechanisms. For example, the effect of a potential allosteric modulator can be quantified by measuring the change in the rate of substrate cleavage in its presence. Similarly, the activation of a zymogen (an inactive protease precursor) to its active form can be continuously monitored by the increase in fluorescence upon cleavage of a FRET substrate. This provides detailed kinetic information on the activation process. The use of Fmoc-protected amino acids, including modified versions like Fmoc-Lys(N-Me-Abz-Boc)-OH, is a standard and essential part of the synthesis of the peptide probes used in these studies. acs.orgpeptide.comacs.org

Development of Specialized Bioassays for Academic Research

The versatility of Fmoc-Lys(N-Me-Abz-Boc)-OH has facilitated the creation of sophisticated bioassays that are instrumental in academic research for elucidating enzyme function and kinetics. These assays are predominantly based on the principle of Fluorescence Resonance Energy Transfer (FRET). qyaobio.combachem.com In a typical FRET-based assay, a peptide substrate is synthesized to contain a fluorophore and a quencher. When the peptide is intact, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. bachem.com Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. qyaobio.combachem.com The N-Me-Abz group, incorporated via Fmoc-Lys(N-Me-Abz-Boc)-OH, functions as an effective fluorophore in such systems. qyaobio.combachem.com

Creation of Standardized Assays for Enzyme Characterization

The use of Fmoc-Lys(N-Me-Abz-Boc)-OH has been pivotal in the development of standardized assays for the characterization of various enzymes, particularly proteases. By synthesizing peptide substrates with specific cleavage sequences for a target enzyme and incorporating the N-Me-Abz fluorophore, researchers can create continuous and highly sensitive assays. nih.gov These assays allow for the real-time monitoring of enzyme activity, which is crucial for determining kinetic parameters such as Km and kcat. nih.gov

The N-Me-Abz fluorophore is typically paired with a quencher like 2,4-dinitrophenyl (Dnp). bachem.combachem.com The N-Me-Abz group can be linked to either the N-terminal amino group or the ε-amino group of a lysine (B10760008) residue within the peptide substrate. bachem.com Cleavage of the substrate can be detected by monitoring the increase in fluorescence at 440-450 nm with an excitation wavelength of 340-360 nm. bachem.combachem.com This methodology has been refined to improve sensitivity and minimize interference from the inner filter effect, which can occur at high substrate concentrations. nih.govnsf.gov

Table 1: Characteristics of N-Me-Abz as a FRET Donor

| Feature | Description | Reference |

| Fluorophore | N-methylanthraniloyl (N-Me-Abz) | bachem.combachem.com |

| Common Quencher | 2,4-dinitrophenyl (Dnp) | bachem.combachem.com |

| Excitation Wavelength | 340-360 nm | bachem.combachem.com |

| Emission Wavelength | 440-450 nm | bachem.combachem.com |

| Principle of Detection | Fluorescence Resonance Energy Transfer (FRET) | qyaobio.combachem.com |

Design of Probes for Specific Enzyme Families (e.g., MMPs, Caspases, γ-Secretase)

The adaptability of Fmoc-Lys(N-Me-Abz-Boc)-OH allows for the design of probes tailored to specific enzyme families by modifying the peptide sequence that links the fluorophore and quencher.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Fluorogenic substrates are valuable tools for studying MMP activity and for screening potential inhibitors. nih.govresearchgate.net Peptide substrates incorporating the N-Me-Abz/Dnp FRET pair can be designed based on the known cleavage site specificities of different MMPs. nih.govresearchgate.net For instance, a substrate with a sequence preferentially cleaved by a specific MMP will show a fluorescence increase only in the presence of that enzyme, allowing for selective activity measurement. researchgate.net

Caspases: Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). cellsignal.cn Fluorogenic assays are widely used to measure caspase activity. cellsignal.cn While many commercial caspase assays utilize the AMC (7-amino-4-methylcoumarin) fluorophore, the principles are directly transferable to probes built with Fmoc-Lys(N-Me-Abz-Boc)-OH. cellsignal.cn A peptide substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3) positioned between the N-Me-Abz fluorophore and a quencher would allow for the sensitive detection of caspase activity in cell lysates. cellsignal.cn

γ-Secretase: γ-Secretase is an intramembrane protease complex involved in the processing of the amyloid precursor protein (APP), which is implicated in Alzheimer's disease. nih.govnih.gov The development of in vitro assays for γ-secretase is crucial for understanding its function and for screening inhibitors. nih.gov FRET-based assays using substrates that mimic the cleavage site in APP can be developed. nih.gov By incorporating Fmoc-Lys(N-Me-Abz-Boc)-OH into a synthetic peptide corresponding to a fragment of APP, a probe for γ-secretase activity can be created. Cleavage of this probe by the enzyme would separate the N-Me-Abz fluorophore from a quencher, providing a measurable signal. nih.gov

Table 2: Examples of Enzyme-Specific Probes Utilizing the N-Me-Abz Fluorophore Principle

| Enzyme Family | General Substrate Design Principle | Potential Peptide Sequence Motif | Reference |

| MMPs | Peptide sequence spanning the cleavage site of a specific MMP, flanked by N-Me-Abz and a quencher. | Based on known MMP substrate specificities (e.g., sequences from collagen). | nih.govresearchgate.net |

| Caspases | Peptide containing a specific caspase recognition sequence (e.g., DEVD for Caspase-3) between N-Me-Abz and a quencher. | -Asp-Glu-Val-Asp- (DEVD) | cellsignal.cn |

| γ-Secretase | Peptide mimicking the transmembrane domain of APP at the γ-secretase cleavage site, with N-Me-Abz and a quencher on opposite sides of the scissile bond. | Derived from the C-terminal fragment of APP. | nih.govnih.gov |

Advanced Methodological Considerations and Future Directions in Fmoc Lys N Me Abz Boc Oh Research

Innovations in Probe Design and Functional Expansion

The utility of peptides synthesized with Fmoc-Lys(N-Me-Abz-Boc)-OH is greatly expanded through innovative probe designs that confer new functionalities. These designs transform simple fluorescently-tagged peptides into dynamic sensors capable of reporting on specific molecular events or environmental changes.

"Turn-on" or "turn-off" fluorescent probes are designed to signal a specific biological event through a significant change in fluorescence intensity. nih.gov A primary application for peptides containing the N-Me-Abz group is in the construction of "turn-on" substrates for detecting enzyme activity, particularly for proteases. qyaobio.comchemrxiv.org This is most commonly achieved using the principle of Fluorescence Resonance Energy Transfer (FRET). bachem.com

In a typical FRET-based enzyme substrate, the N-Me-Abz group functions as the fluorescent donor, and a suitable quencher molecule, such as 2,4-dinitrophenyl (Dnp) or a 3-nitro-tyrosine residue, acts as the acceptor. qyaobio.combachem.com The donor and acceptor are incorporated into a single peptide sequence that contains a specific cleavage site for the target enzyme. When the peptide is intact, the proximity of the quencher to the N-Me-Abz fluorophore results in the suppression of fluorescence emission. qyaobio.com Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, interrupting the FRET process and leading to a dramatic increase—or "turn-on"—of the N-Me-Abz fluorescence. chemrxiv.org This mechanism provides a highly sensitive and continuous method for assaying enzyme activity. nih.govqyaobio.com

Ratiometric probes offer an alternative and often more robust sensing strategy by exhibiting a shift in the fluorescence emission wavelength upon interaction with an analyte or a change in their environment. nih.govmdpi.com This allows for measurement of the ratio of fluorescence intensities at two different wavelengths, which corrects for variations in probe concentration, excitation light intensity, and other experimental artifacts that can affect single-intensity measurements. rsc.org While FRET systems are inherently ratiometric, other ratiometric probes can be designed by coupling the N-Me-Abz moiety with another environmentally-sensitive dye within the same peptide, creating a sensor that can report on conformational changes or binding events through a color change in its emitted light.

| Probe Type | Mechanism of Action | Application Example | Key Feature |

| Turn-On (FRET) | Enzymatic cleavage separates a fluorophore (e.g., N-Me-Abz) from a quencher (e.g., Dnp), restoring fluorescence. qyaobio.comchemrxiv.org | Detecting protease activity by monitoring the increase in fluorescence over time. bachem.com | High signal-to-background ratio. nih.gov |

| Ratiometric | A change in the local environment or analyte binding causes a shift in the emission wavelength, altering the ratio of intensities at two wavelengths. nih.govmdpi.com | Quantifying ion concentrations or pH changes in cellular compartments. rsc.org | Built-in self-calibration for more accurate quantification. rsc.org |

Environmentally sensitive fluorophores, also known as solvatochromic or solvato-fluorogenic dyes, exhibit changes in their photophysical properties—such as emission wavelength and quantum yield—in response to the polarity and viscosity of their immediate surroundings. rsc.orgacs.org Peptides incorporating the 2-aminobenzoyl (Abz) group, a close structural relative of N-Me-Abz, have been shown to function as environmentally sensitive probes. nih.gov

Research has demonstrated that when an Abz-labeled peptide moves from a polar aqueous environment to a less polar environment, such as by inserting into a lipid membrane, its fluorescence emission undergoes a blue shift and an increase in intensity. nih.gov This sensitivity allows for the design of probes that can report on crucial biological events. For example, a peptide probe synthesized using Fmoc-Lys(N-Me-Abz-Boc)-OH can be used to monitor protein-protein interactions, where the binding event sequesters the N-Me-Abz group into a hydrophobic pocket, triggering a detectable change in fluorescence. beilstein-journals.org Similarly, such probes can be used to study peptide folding or the dynamics of membrane association. nih.gov

| Fluorophore Group | Excitation (nm) | Emission (nm) | Environmental Sensitivity |

| 2-Aminobenzoyl (Abz) | 320 | 420 | Emission properties are sensitive to local polarity. nih.govjpt.com |

| N-Methyl-2-aminobenzoyl (N-Me-Abz) | 340-360 | 440-450 | Used in FRET probes; sensitivity to environment enables binding assays. qyaobio.comjpt.com |

Integration with Emerging Analytical Platforms

The true power of probes derived from Fmoc-Lys(N-Me-Abz-Boc)-OH is realized when they are integrated with modern high-throughput analytical systems. These platforms enable massive parallel screening and data acquisition, accelerating research in drug discovery and systems biology.

Microfluidics technology enables the manipulation of minute fluid volumes within networks of micro-scale channels, offering a powerful platform for high-throughput screening (HTS). acs.orgresearchgate.net Droplet-based microfluidics, where picoliter-volume aqueous droplets are generated and analyzed in an immiscible oil phase, allows for millions of individual assays to be performed rapidly. mdpi.com

Fluorogenic peptide substrates, such as those based on the N-Me-Abz/Dnp FRET pair, are exceptionally well-suited for microfluidic HTS of enzyme inhibitors. qyaobio.com Each droplet can encapsulate the target enzyme, the peptide substrate, and a candidate inhibitor compound. The fluorescence within each droplet can be read in real-time as it flows past a detector, allowing for the rapid identification of compounds that inhibit enzymatic cleavage and thus prevent the "turn-on" of fluorescence. This approach dramatically reduces reagent consumption and analysis time compared to traditional microplate-based screening. acs.orgmdpi.com

For large-scale drug discovery and optimization, automated robotic platforms are indispensable. These systems integrate liquid handlers, plate movers, and detectors to perform assays on hundreds of microplates (e.g., 96-well or 384-well formats) with minimal human intervention. bmglabtech.com Modern plate readers used in these platforms are equipped to measure various fluorescence-based signals, including FRET, making them fully compatible with assays using N-Me-Abz-containing probes. bmglabtech.comsagecreation.com.cn

Automated platforms can perform complex experimental protocols, such as screening vast compound libraries against a specific protease using a FRET substrate. researchgate.net The system automatically dispenses the enzyme, substrate, and library compounds into wells and monitors the fluorescence kinetics over time to determine the potency of each inhibitor. sagecreation.com.cn This high level of automation not only increases throughput but also enhances the reproducibility and statistical power of screening campaigns. researchgate.net

Computational Approaches and Theoretical Modeling in Fluorogenic Probe Science

Computational chemistry provides invaluable tools for understanding the behavior of fluorogenic probes and for the rational design of new ones. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be used to model the electronic structure and predict the photophysical properties of fluorophores like N-Me-Abz. rsc.org

These theoretical calculations can help researchers understand the relationship between a fluorophore's structure and its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. rsc.org For FRET-based probes, computational modeling can predict the efficiency of energy transfer between a donor (N-Me-Abz) and various potential acceptors, guiding the selection of the optimal quencher for a given application.

Furthermore, molecular dynamics (MD) simulations can be employed to study how a peptide probe interacts with its biological target, such as a protein or a membrane. nih.govnih.gov By simulating the dynamic behavior of the probe in different environments, researchers can gain insight into how binding or conformational changes affect the local environment of the N-Me-Abz fluorophore and, consequently, its fluorescent signal. This synergy between computational modeling and experimental work accelerates the development of next-generation probes with enhanced sensitivity and specificity. beilstein-journals.orgescholarship.org

Molecular Docking and Dynamics Simulations of Probe-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a substrate (the FRET probe) and its target enzyme at an atomic level. nih.govasm.org These techniques provide crucial insights into the structural basis of enzyme specificity and catalysis, guiding the design of more effective probes.

The process begins with a high-resolution 3D structure of the target enzyme, typically obtained from X-ray crystallography or cryo-electron microscopy. Molecular docking algorithms are then used to predict the most likely binding pose of the peptide probe within the enzyme's active site. nih.gov These simulations score different conformations based on factors like electrostatic compatibility and hydrophobic interactions, identifying key amino acid residues in the enzyme that form critical contacts with the probe. For instance, studies on protease-substrate interactions have revealed the importance of hydrogen bonds with specific residues, such as serine or threonine, in stabilizing the complex. nih.govasm.org

Following docking, MD simulations are performed to assess the dynamic stability of the predicted probe-enzyme complex. acs.org These simulations model the movements of atoms over time, providing a more realistic view of the interactions in a solvated environment. MD can confirm the stability of key hydrogen bonds and reveal conformational changes in both the enzyme and the probe upon binding, which are crucial for efficient cleavage. acs.org This detailed understanding of the structure-activity relationships is vital for optimizing the probe's sequence for a specific enzyme target. nih.gov

Table 1: Illustrative Molecular Docking and Interaction Analysis of a Peptide Probe This table presents representative data typical of what is generated in molecular docking studies to evaluate the binding of a hypothetical FRET probe to a protease active site.

| Parameter | Description | Illustrative Value |

| Binding Affinity (kcal/mol) | The predicted free energy of binding; more negative values indicate stronger binding. | -9.8 |

| Key Hydrogen Bonds | Specific residues in the enzyme's active site forming hydrogen bonds with the probe. | Ser145, Gly143, His41 |

| Hydrophobic Contacts | Enzyme residues forming non-polar interactions with the probe. | Met49, Met165, Leu167 |

| RMSD (Å) | Root-mean-square deviation of the probe's atoms after MD simulation, indicating stability. | 1.5 Å |

Predictive Algorithms for Optimized Substrate Design and FRET Efficiency

The insights gained from molecular simulations are used to develop and train predictive algorithms for the rational design of new FRET probes with enhanced performance. These algorithms aim to optimize two key parameters: the substrate's susceptibility to cleavage by the target enzyme and the efficiency of the FRET process itself.

For optimized substrate design, algorithms can perform virtual screening of extensive peptide libraries. By systematically altering the amino acids at positions flanking the cleavage site (known as P and P' sites), these algorithms can predict which sequences will exhibit the highest binding affinity and cleavage rates for a given enzyme. asm.org This computational approach is significantly faster and more cost-effective than synthesizing and screening large numbers of physical peptides. genscript.com The predictions are often validated through focused experimental testing of a smaller, algorithm-selected set of candidate probes. asm.org

To maximize FRET efficiency, predictive models focus on the photophysical properties of the donor-quencher pair. FRET efficiency is exquisitely sensitive to the distance between the fluorophore (N-Me-Abz) and the quencher, a relationship defined by the Förster radius. nih.govthomasnet.com Computational algorithms can model the conformational ensemble of the intact peptide probe to predict the average distance and relative orientation between the donor and acceptor. By analyzing how different peptide sequences affect the probe's flexibility and end-to-end distance, these algorithms can guide the design of substrates that maintain close proximity between the fluorophore and quencher in the uncleaved state, ensuring maximum quenching and a low background signal. nih.gov This leads to a higher signal-to-noise ratio upon cleavage and improved assay sensitivity.

Table 2: Example of Algorithmic Ranking for Substrate Optimization This table provides a representative example of how a predictive algorithm might score and rank different peptide sequences based on predicted enzymatic cleavage and FRET performance.

| Peptide Sequence | Predicted Cleavage Efficiency (Relative Units) | Predicted FRET Quenching (%) | Overall Rank |

| Val-Arg-Arg-Lys | 95 | 99.2 | 1 |

| Ala-Arg-Arg-Lys | 82 | 99.1 | 2 |

| Val-Gly-Arg-Lys | 75 | 98.5 | 3 |

| Val-Arg-Ala-Lys | 60 | 99.0 | 4 |

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for Fmoc-Lys(N-Me-Abz-Boc)-OH to ensure stability during peptide synthesis?

- Methodological Guidance :

- Storage : Store at 2–10°C in a desiccated environment to prevent hydrolysis of the Fmoc/Boc groups. Avoid exposure to moisture, as humidity can degrade acid-labile protecting groups like Boc .

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of fine particles, which may cause respiratory irritation .

- Stability Monitoring : Perform periodic HPLC analysis to verify purity (>99%) and detect degradation products, such as free lysine or cleaved Fmoc groups .

Q. How is Fmoc-Lys(N-Me-Abz-Boc)-OH utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Guidance :

- Coupling : Activate the carboxylic acid group using HOBt/DIC in DMF for 1–2 hours. Monitor coupling efficiency via Kaiser test or FTIR for unreacted amines .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min), ensuring complete deprotection via UV-Vis absorbance at 301 nm (characteristic Fmoc removal) .

- Side-Chain Retention : The Boc and N-Me-Abz groups remain intact during Fmoc-SPPS, enabling selective deprotection post-synthesis for further functionalization .

Q. What analytical methods are recommended to assess the purity and enantiomeric integrity of Fmoc-Lys(N-Me-Abz-Boc)-OH?

- Methodological Guidance :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention times and peak symmetry (>99% purity) should match reference standards .

- Chiral Analysis : Employ chiral HPLC or capillary electrophoresis to confirm enantiomeric purity (≥99.8%). Compare retention times with L/D-isomer controls .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ expected for C27H34N2O6: 482.57 g/mol) .

Advanced Research Questions

Q. How can orthogonal protection strategies be implemented using Fmoc-Lys(N-Me-Abz-Boc)-OH in branched peptide synthesis?

- Methodological Guidance :

- Selective Deprotection : Use Pd(PPh₃)₄ (0.2 equiv) in CH₂Cl₂/AcOH/NMM (10:1:0.1 v/v) to remove the Alloc group (if present) while retaining Fmoc/Boc. This enables sequential coupling of branched residues .

- Post-Synthesis Modifications : After SPPS, cleave Boc with TFA (95%, 2 h) and N-Me-Abz with HONO (nitrous acid) for site-specific conjugation (e.g., fluorescent tags or PEGylation) .

Q. What structural modifications to Fmoc-Lys(N-Me-Abz-Boc)-OH enhance peptide stability or bioactivity in neurological studies?

- Methodological Guidance :

- Lipid Conjugation : Replace N-Me-Abz with acyl chains (e.g., lauroyl or myristoyl) to improve blood-brain barrier penetration. Synthesize derivatives via on-resin acylation using DIC/HOAt .

- PEGylation : Substitute N-Me-Abz with MPEG₄ (methoxy-polyethylene glycol) to reduce immunogenicity. Monitor solubility changes via dynamic light scattering (DLS) .

Q. How do solvent systems and reaction conditions affect the stability of Fmoc-Lys(N-Me-Abz-Boc)-OH during automated peptide synthesis?

- Methodological Guidance :

- Solvent Compatibility : Use DMF or NMP for coupling; avoid DMSO, which may prematurely cleave Fmoc groups. Test solvent purity via Karl Fischer titration (<0.01% H₂O) .

- Temperature Optimization : Conduct coupling reactions at 25°C. Elevated temperatures (>40°C) risk racemization (verify via Marfey’s reagent) .

Q. What are the applications of Fmoc-Lys(N-Me-Abz-Boc)-OH in studying post-translational modifications (PTMs) like lysine malonylation?

- Methodological Guidance :

- Malonylation Mimetics : Synthesize Fmoc-Lys(mono-tert-butyl malonate)-OH via tert-butyl malonate esterification. Use this derivative to mimic malonylated peptides for enzyme-substrate studies .

- Kinetic Assays : Incubate modified peptides with SIRT5 (a de-malonylase) and measure malonate release via LC-MS. Compare kinetics with acetylated/succinylated controls .

Contradictions and Mitigation Strategies

- Deprotection Efficiency : Some protocols suggest TFA cleavage for Boc, while others recommend HONO for N-Me-Abz. Validate via parallel experiments using LC-MS to track side products .

- Solubility Variability : Derivatives with hydrophobic groups (e.g., stearoyl) may require DCM/trifluoroethanol co-solvents. Pre-screen solubility via turbidimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。